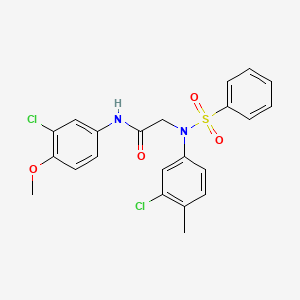

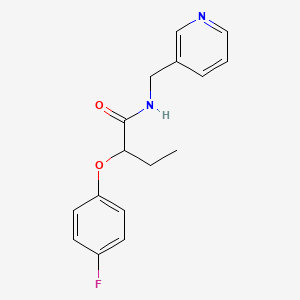

![molecular formula C16H22N2O B4892824 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole](/img/structure/B4892824.png)

1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole, commonly known as S-Ethylisothiourea (S-EITU), is a chemical compound with potential applications in scientific research. It is a derivative of isothiourea, a class of compounds known to have various biological activities. S-EITU has been studied for its potential as a selective inhibitor of nitric oxide synthase (NOS), an enzyme that plays a crucial role in the regulation of cardiovascular, immune, and nervous systems. In

Applications De Recherche Scientifique

1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole has been studied for its potential as a selective inhibitor of NOS, an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. NO is a signaling molecule that plays a crucial role in the regulation of various physiological processes such as vasodilation, neurotransmission, and immune response. However, overproduction of NO can lead to oxidative stress and inflammation, which are implicated in several diseases such as cardiovascular disease, neurodegenerative disorders, and cancer.

1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole has been shown to selectively inhibit the inducible NOS (iNOS) isoform, which is upregulated in response to inflammation and oxidative stress. By inhibiting iNOS, 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole can potentially reduce the production of NO and its downstream effects. 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole has been studied in various in vitro and in vivo models of inflammation, neurodegeneration, and cancer. It has shown promising results in reducing oxidative stress, inflammation, and cell proliferation in these models.

Mécanisme D'action

1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole inhibits NOS by binding to the heme group of the enzyme and preventing the conversion of L-arginine to NO. The selectivity of 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole for iNOS is attributed to the unique structure of the enzyme's active site, which allows for specific interactions with 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole. The mechanism of action of 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole has been studied using various biochemical and biophysical techniques such as X-ray crystallography, spectroscopy, and molecular modeling.

Biochemical and Physiological Effects:

1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole has been shown to have various biochemical and physiological effects in different models. In vitro studies have shown that 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole can reduce the production of NO, reactive oxygen species (ROS), and pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In vivo studies have shown that 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole can reduce oxidative stress, inflammation, and cell proliferation in models of neurodegeneration, cancer, and cardiovascular disease.

Avantages Et Limitations Des Expériences En Laboratoire

1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole has several advantages for lab experiments. It is a selective and potent inhibitor of iNOS, which makes it a valuable tool for studying the role of NO in various physiological processes. It has been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole has some limitations. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. Its selectivity for iNOS may limit its use in studying other NOS isoforms. Additionally, the synthesis of 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole requires some specialized equipment and expertise, which may limit its availability.

Orientations Futures

There are several future directions for the study of 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole. One direction is to further elucidate its mechanism of action and selectivity for iNOS. This can be done using advanced biophysical techniques such as cryo-electron microscopy and NMR spectroscopy. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole in different animal models and in humans. This can provide valuable information on its safety and efficacy as a potential therapeutic agent. Additionally, 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole can be used in combination with other drugs or compounds to study their synergistic effects. Finally, 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole can be modified or optimized to improve its selectivity, potency, and bioavailability.

Méthodes De Synthèse

1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole can be synthesized by reacting 4-ethylphenol with 1-bromo-5-pentyl imidazole in the presence of a base such as potassium carbonate. The resulting product is then treated with thiosemicarbazide to form 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole. The synthesis of 1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole has been described in several research papers and is considered to be a straightforward process.

Propriétés

IUPAC Name |

1-[5-(4-ethylphenoxy)pentyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c1-2-15-6-8-16(9-7-15)19-13-5-3-4-11-18-12-10-17-14-18/h6-10,12,14H,2-5,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMISJGAQUBRNMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCCCCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47199464 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[5-(4-Ethylphenoxy)pentyl]imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4892743.png)

![4-(2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4892769.png)

![4-ethoxy-3-nitro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4892791.png)

![3-phenyl-N-(1-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B4892792.png)

![N-[3-(2-chlorophenoxy)propyl]-1-butanamine](/img/structure/B4892806.png)

![1-benzyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892814.png)

![4-chloro-3-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B4892830.png)

![3-(1,3-benzodioxol-5-yl)-5-[(2E)-2-methyl-2-buten-1-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4892833.png)